Product packaging for 4,6-Dimethoxy-1,3-benzenedisulfonamide(Cat. No.:)

4,6-Dimethoxy-1,3-benzenedisulfonamide

Cat. No.: B245581
M. Wt: 296.3 g/mol
InChI Key: WPTORNSMLBYTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethoxy-1,3-benzenedisulfonamide is a chemical compound for research and development applications. This product is provided as a "For Research Use Only" (RUO) material and is not intended for diagnostic, therapeutic, or any personal uses. Research Context and Value: Compounds with the benzenesulfonamide moiety are of significant interest in medicinal and organic chemistry research. Sulfonamide derivatives are widely investigated for their biological activities . For instance, related benzenesulfonamide-thiourea conjugates have been studied for their antimycobacterial properties, showing activity against Mycobacterium tuberculosis . Furthermore, the 4,6-dimethoxy pattern on a heterocyclic core is a key structural feature in other established compounds, such as the antibiotic Sulfadimethoxine and the coupling reagent DMTMM . Potential Research Applications: • Medicinal Chemistry: This compound serves as a versatile synthetic intermediate or building block for the design and synthesis of novel molecules for biological screening. Researchers can utilize it to create libraries of derivatives for structure-activity relationship (SAR) studies . • Chemical Synthesis: The sulfonamide groups can be used to introduce sulfonamide functionality into larger, more complex molecular architectures. It may also be used in the development of specialized catalysts or ligands. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and handling procedures related to this and similar compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O6S2 B245581 4,6-Dimethoxy-1,3-benzenedisulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O6S2

Molecular Weight

296.3 g/mol

IUPAC Name

4,6-dimethoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C8H12N2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

WPTORNSMLBYTKH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 4,6 Dimethoxy 1,3 Benzenedisulfonamide

Established Routes to Substituted Benzenedisulfonamides and Adaptations for 4,6-Dimethoxy-1,3-benzenedisulfonamide

The traditional approach to synthesizing aromatic sulfonamides involves the sulfonation of a suitable aromatic precursor, followed by conversion of the resulting sulfonic acids to sulfonyl chlorides, and subsequent amination. The synthesis of this compound logically begins with a dimethoxy-substituted benzene (B151609) derivative.

Regioselective Sulfonation and Subsequent Amination Procedures

The key to synthesizing this compound lies in the controlled disulfonation of 1,3-dimethoxybenzene (B93181). The two methoxy (B1213986) groups are ortho, para-directing and strongly activating, which facilitates electrophilic substitution. The positions 4 and 6 are sterically accessible and electronically activated by both methoxy groups, making them the preferred sites for sulfonation.

A plausible and established route involves the direct chlorosulfonation of 1,3-dimethoxybenzene using an excess of chlorosulfonic acid. pageplace.de This one-pot reaction introduces both sulfonyl chloride groups, yielding 4,6-dimethoxybenzene-1,3-disulfonyl dichloride. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

The subsequent amination of the resulting 4,6-dimethoxybenzene-1,3-disulfonyl dichloride is the final step to yield the target compound. This is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with an aqueous solution of ammonia (B1221849) or an amine. mdpi.com

Table 1: Plausible Established Synthesis of this compound

StepReactantsReagentsProductTypical Conditions
1. Disulfonation/Chlorination1,3-DimethoxybenzeneChlorosulfonic acid (excess)4,6-Dimethoxybenzene-1,3-disulfonyl dichlorideLow temperature (e.g., 0-10 °C), inert solvent (e.g., chloroform, dichloromethane) pageplace.deresearchgate.net
2. Diamination4,6-Dimethoxybenzene-1,3-disulfonyl dichlorideAqueous ammoniaThis compoundRoom temperature or gentle heating

This table presents a logical synthetic pathway based on established chemical principles; specific yields for this exact sequence may vary.

Introduction of Methoxy Functionalities at Specific Aromatic Positions

The starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether), is commercially available and can be synthesized by the methylation of resorcinol (B1680541). A common laboratory preparation involves treating resorcinol with dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. prepchem.com The methoxy groups are crucial as they direct the incoming electrophiles (the sulfonyl groups) to the desired 4 and 6 positions of the benzene ring. The electron-donating nature of the methoxy groups activates the ring, making it more susceptible to electrophilic aromatic substitution. researchgate.netwikipedia.org

The introduction of methoxy groups can also be achieved through nucleophilic aromatic substitution on a suitably substituted halo-aromatic precursor, although this is a less direct route for this specific target molecule.

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. While traditional sulfonation often involves harsh reagents like fuming sulfuric acid or chlorosulfonic acid, greener alternatives are emerging.

For the sulfonation step, the use of solid acid catalysts or ionic liquids could offer a more sustainable approach. For instance, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl) has been shown to be an effective and reusable reagent for the regioselective sulfonation of aromatic compounds under milder, aqueous conditions. While not specifically documented for 1,3-dimethoxybenzene, this approach holds promise for a greener synthesis of the sulfonic acid intermediate.

In the amination step, green chemistry principles can be applied by using water as the solvent, which is often the case in traditional sulfonamide synthesis as well. mdpi.com Furthermore, catalytic methods for the formation of the S-N bond are being developed, which can reduce the amount of waste generated. For example, the direct coupling of sulfonic acids with amines, though challenging, represents a more atom-economical approach than the multi-step conversion through the sulfonyl chloride.

Mechanochemical methods, where reactions are induced by mechanical force in a ball mill, offer a solvent-free alternative for sulfonamide synthesis. This technique has been successfully applied to the synthesis of various sulfonamides and could potentially be adapted for the amination of 4,6-dimethoxybenzene-1,3-disulfonyl dichloride.

Synthesis of Complex Precursors and Key Intermediates for this compound

Table 2: Synthesis of the Key Intermediate 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

StepStarting MaterialReagentsIntermediate/Product
14,6-Dimethoxybenzoic AcidSulfur trioxide (SO₃)4,6-Dimethoxybenzene-1,3-disulfonic acid
24,6-Dimethoxybenzene-1,3-disulfonic acidThionyl chloride (SOCl₂)4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

This table outlines a documented synthetic route to the key precursor.

Another important precursor is 1,3-dimethoxybenzene . Its preparation from resorcinol is a well-established reaction.

Table 3: Synthesis of the Precursor 1,3-Dimethoxybenzene

Starting MaterialReagentsProductTypical Yield
ResorcinolDimethyl sulfate, Sodium hydroxide1,3-Dimethoxybenzene ~85% prepchem.com

The availability and efficient synthesis of these precursors are fundamental to the successful production of this compound.

Chemical Transformations and Derivatization of 4,6 Dimethoxy 1,3 Benzenedisulfonamide

Reactivity at the Sulfonamide Functional Groups

The two sulfonamide (-SO₂NH₂) groups are primary sites for chemical modification in 4,6-dimethoxy-1,3-benzenedisulfonamide. The acidic nature of the sulfonamide protons and the nucleophilicity of the corresponding anion are key to its derivatization.

N-Substitution Reactions (e.g., Alkylation, Acylation)

The hydrogen atoms of the sulfonamide groups are acidic and can be replaced by various alkyl and acyl groups.

N-Alkylation: The N-alkylation of sulfonamides typically requires a base to deprotonate the sulfonamide, forming a nucleophilic anion that can then react with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction of the sulfonamide anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophilic alkylating agents leads to the formation of N-alkylated derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of sulfonamide alkylation are well-established. For instance, a patented process for the preparation of N-substituted arylsulfonamides involves reacting a crude chlorosulfonation product with an aliphatic amine in the presence of a base. mdpi.com This suggests that the corresponding 4,6-dimethoxy-1,3-benzenedisulfonyl chloride could be reacted with primary or secondary amines to yield N-substituted sulfonamides.

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the sulfonamide. This can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. acs.org Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have also been shown to be effective catalysts for the acylation of sulfonamides with carboxylic anhydrides or acyl chlorides, tolerating a variety of functional groups. nih.gov Another approach involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. researchgate.net

A representative table of potential N-substitution reactions is provided below:

Reaction TypeReagentsPotential Product
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N,N'-Dimethyl-4,6-dimethoxy-1,3-benzenedisulfonamide
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)N,N'-Diacetyl-4,6-dimethoxy-1,3-benzenedisulfonamide
N-ArylationAryl halide (activated), Base (e.g., Cs₂CO₃)N,N'-Diphenyl-4,6-dimethoxy-1,3-benzenedisulfonamide

Exploration of Sulfonamide Anion Chemistry

The formation of the sulfonamide anion is a critical step in many of its derivatization reactions. The stability and reactivity of this anion are influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy (B1213986) groups would be expected to slightly decrease the acidity of the sulfonamide protons compared to an unsubstituted benzenedisulfonamide. However, the two electron-withdrawing sulfonamide groups collectively enhance the acidity. The resulting anion can participate in a variety of reactions beyond simple alkylation and acylation, including reactions with other electrophiles to form more complex structures.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is activated by the two methoxy groups and deactivated by the two sulfonamide groups. The interplay of these opposing electronic effects governs the regioselectivity of substitution reactions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic Aromatic Substitution (EAS): The methoxy groups are strong activating groups and are ortho, para-directors, while the sulfonamide groups are deactivating and meta-directors. In disubstituted benzenes, the more activating group generally controls the position of further substitution. In this compound, the methoxy groups at positions 4 and 6 would direct incoming electrophiles to the positions ortho and para to them. The available positions on the ring are 2 and 5. Position 2 is ortho to the methoxy group at position 6 and meta to the sulfonamide at position 1. Position 5 is ortho to the methoxy group at position 4 and meta to the sulfonamide at position 3. Therefore, electrophilic substitution is expected to occur at positions 2 and 5.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) is typically carried out with a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) can be achieved with fuming sulfuric acid.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for electron-rich aromatic rings unless there are strong electron-withdrawing groups and a good leaving group present. In this compound, the sulfonamide groups are electron-withdrawing, but there are no inherent good leaving groups on the ring. However, if a derivative with a leaving group (e.g., a halogen) were synthesized, nucleophilic substitution could be possible. The reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group.

Functional Group Interconversions on the Aromatic Core

A table summarizing potential aromatic ring reactions is shown below:

Reaction TypePosition of AttackReagentsPotential Product
Electrophilic Halogenation2 or 5Br₂, FeBr₃2-Bromo-4,6-dimethoxy-1,3-benzenedisulfonamide
Electrophilic Nitration2 or 5HNO₃, H₂SO₄2-Nitro-4,6-dimethoxy-1,3-benzenedisulfonamide
Functional Group Reduction2 or 5 (if nitrated)H₂, Pd/C2-Amino-4,6-dimethoxy-1,3-benzenedisulfonamide

Synthesis of Advanced Derivatives of this compound for Specialized Applications (Non-biological)

The unique structure of this compound makes it a potential building block for the synthesis of more complex molecules with specialized non-biological applications. For instance, the two sulfonamide groups can be used as anchor points for the construction of macrocycles or polymers.

A patent for halogenated unsaturated alkyl benzenedisulfonamides describes the synthesis of compounds with anthelmintic activity, starting from a substituted 1,3-benzenedisulfonyl chloride. For example, 4-amino-6-(1,2,2-trichlorovinyl)-1,3-benzenedisulfonyl chloride was reacted with ammonia (B1221849) or amines to produce the corresponding disulfonamides. This demonstrates the potential to introduce complex side chains onto the benzenedisulfonamide core, which could be adapted for non-biological applications such as the development of novel materials or ligands for catalysis.

The synthesis of such advanced derivatives would likely involve a multi-step approach, starting with the functionalization of the aromatic ring or the sulfonamide groups, followed by further transformations to build the desired molecular architecture.

Formation of Macrocyclic and Supramolecular Architectures

The synthesis of macrocycles, large ring-like molecules, is a significant endeavor in chemistry, driven by their unique host-guest properties and applications in areas ranging from catalysis to medicine. While direct evidence of this compound being used in the formation of macrocyclic and supramolecular structures is not extensively documented, the principles of macrocyclization offer a theoretical framework for its potential application.

Generally, the construction of such architectures relies on the strategic reaction of bifunctional or polyfunctional precursor molecules. In this context, the two sulfonamide groups of this compound could theoretically serve as anchor points for cyclization reactions with complementary difunctionalized linkers.

Table 1: Potential Macrocyclization Strategies

Reaction TypeReactantsPotential Product
Nucleophilic SubstitutionThis compound + DihaloalkaneA macrocycle containing two sulfonamide linkages and an alkyl chain.
Amide CouplingA dicarboxylic acid derivative of this compound + DiamineA macrocyclic diamide (B1670390) with the benzenedisulfonamide core.

This table represents theoretical pathways and is not based on experimentally verified reactions for this specific compound.

Polymerization and Material Precursor Applications

The bifunctional nature of this compound also positions it as a potential monomer for the synthesis of novel polymers. The sulfonamide groups can, in principle, participate in step-growth polymerization reactions with appropriate co-monomers.

For instance, condensation polymerization with a diacyl chloride or a diisocyanate could lead to the formation of polyamides or polyureas, respectively. The resulting polymers would incorporate the dimethoxybenzenedisulfonamide unit into their backbone, potentially imparting unique thermal, mechanical, or optical properties to the material. Research into analogous compounds, such as those based on benzene-1,3,5-tricarboxamides, has shown that such structures can self-assemble into ordered, one-dimensional nanostructures, suggesting that polymers derived from this compound might also exhibit interesting self-assembly behaviors. rsc.org

Table 2: Potential Polymerization Reactions

Polymerization TypeCo-monomerPotential Polymer Class
PolycondensationDiacyl ChloridePolysulfonamide
PolyadditionDiisocyanatePoly(sulfonamide-urea)

This table outlines hypothetical polymerization schemes. The feasibility and properties of the resulting polymers would require experimental validation.

Structural Elucidation and Advanced Spectroscopic Investigations of 4,6 Dimethoxy 1,3 Benzenedisulfonamide and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 4,6-Dimethoxy-1,3-benzenedisulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

Detailed research findings indicate that the chemical shifts in aromatic sulfonamides are well-defined. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two sulfonamide (-SO₂NH₂) groups. rsc.org The protons of the sulfonamide group typically appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The methoxy protons would present as a sharp singlet, while the aromatic protons would exhibit a specific splitting pattern corresponding to their positions on the benzene (B151609) ring.

Dynamic NMR (DNMR) experiments at variable temperatures can be employed to study conformational dynamics, such as hindered rotation around the Aryl-S bond. researchgate.net In substituted benzenedisulfonamides, this can lead to the observation of distinct conformational isomers (rotamers) that may interconvert at a rate measurable on the NMR timescale. researchgate.net Computational studies using Density Functional Theory (DFT) often complement experimental NMR to evaluate the relative energies and populations of different conformers in various solvents. researchgate.net

Furthermore, NMR is crucial for investigating tautomerism in sulfonamides. While the amide form (-SO₂-NH₂) is generally predominant, the potential existence of the imide tautomer (-SO(OH)=NH) can be explored. Solid-state NMR, in conjunction with computational modeling, has been used to determine the most stable tautomeric form of sulfonamides adsorbed within matrices like zeolites, which can be influenced by host-guest interactions. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (C2-H)~8.0 - 8.2~120 - 125
Ar-H (C5-H)~6.8 - 7.0~105 - 110
-OCH₃~3.9 - 4.1~55 - 60
-SO₂NH₂~9.0 - 10.0 (broad singlet)N/A
Ar-C (C1, C3)N/A~140 - 145
Ar-C (C4, C6)N/A~160 - 165

Single Crystal X-ray Diffraction Analysis of Solid-State Structures and Intermolecular Interactions

Studies on a wide range of sulfonamide derivatives have shown that their crystal structures are heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. acs.orgnih.gov For this compound, the two sulfonamide groups are key players in forming these networks. The N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms act as acceptors, leading to robust N-H···O hydrogen bonds that often link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net The specific patterns of these hydrogen bonds are critical in dictating the crystal's properties. nih.gov

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings and weaker C-H···O interactions can further stabilize the crystal packing. nih.gov The conformation adopted in the crystal is often a result of the balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. It has been noted that sulfonamides frequently crystallize in conformations that are not their lowest-energy structures in the gas phase, highlighting the dominant role of crystal packing forces. acs.org

Table 2: Representative Crystallographic and Hydrogen Bond Parameters for Sulfonamide Derivatives.
ParameterTypical Value/RangeSignificance
S-N Bond Length1.62 - 1.65 ÅIndicates the bond order between sulfur and nitrogen. nih.gov
S=O Bond Length1.42 - 1.45 ÅCharacteristic of the sulfonyl group.
N-H···O H-bond Distance2.8 - 3.2 ÅDefines the strength of the primary intermolecular interaction. researchgate.net
Aryl-S Torsion AngleVariableDescribes the conformation of the sulfonamide group relative to the ring. researchgate.net
Crystal SystemMonoclinic, OrthorhombicDescribes the symmetry of the unit cell. nih.gov

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are crucial for the characterization, quantification, and mechanistic study of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful method for structural elucidation by analyzing fragmentation patterns. nih.gov The protonated molecule [M+H]⁺ of the target compound would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint, typically involving the cleavage of the S-N bond and fragmentations related to the benzene ring and methoxy groups. nih.gov

Isotopic labeling is a sophisticated approach used for reaction monitoring and metabolic or environmental fate studies. nih.gov By synthesizing this compound with stable isotopes like ¹³C, ¹⁵N, or ²H, the labeled compound can be distinguished from its unlabeled counterpart by its mass. This allows for precise tracing of the compound through complex processes. Derivatization followed by gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a highly precise method for analyzing nitrogen isotope ratios (δ¹⁵N) in sulfonamides, which can help in tracking their degradation pathways. nih.gov Similarly, liquid chromatography-mass spectrometry (LC-MS) is widely used for the routine monitoring of sulfonamide residues. koreascience.krnih.gov

Table 3: Plausible ESI-MS/MS Fragmentation for this compound.
IonProposed m/z (Mass/Charge Ratio)Proposed Structure/Origin
Precursor Ion [M+H]⁺299.0Protonated parent molecule
Product Ion 1219.0Loss of one SO₂NH₂ group
Product Ion 2187.0Loss of SO₂NH₂ and CH₃OH from methoxy group
Product Ion 3155.0Benzenedisulfonyl fragment after loss of methoxy groups
Product Ion 480.0[SO₂NH₂]⁺ fragment

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information on the functional groups and intermolecular interactions within this compound. These methods are complementary and probe the vibrational modes of the molecule. rsc.orgyoutube.com

The FT-IR spectrum is expected to show strong characteristic bands for the key functional groups. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is found around 900 cm⁻¹. rsc.org The methoxy groups give rise to characteristic C-O-C stretching bands. rsc.org

A crucial aspect revealed by vibrational spectroscopy is the nature of hydrogen bonding. The N-H stretching vibrations of the sulfonamide groups are particularly sensitive to hydrogen bonding. youtube.com In a non-hydrogen-bonded (dilute solution) state, these would appear as sharp bands, whereas in the solid state or concentrated solutions, strong intermolecular N-H···O hydrogen bonding causes these bands to broaden and shift to lower frequencies (a downward or red shift). youtube.comias.ac.in The frequency of the S=O stretch can also be affected by its participation as a hydrogen bond acceptor. nih.gov

Raman spectroscopy provides complementary information, especially for symmetric vibrations and the aromatic ring modes. rsc.org It is also a powerful tool for distinguishing between different crystalline polymorphs, as the subtle differences in crystal packing and intermolecular interactions lead to distinct shifts in the low-frequency lattice vibrations. rsc.orgnih.gov

Table 4: Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
N-H Stretch (H-bonded)3200 - 3350FT-IR, Raman
C-H Stretch (Aromatic)3000 - 3100FT-IR, Raman
C-H Stretch (Aliphatic, -OCH₃)2850 - 2980FT-IR, Raman
C=C Stretch (Aromatic)1450 - 1600FT-IR, Raman
SO₂ Asymmetric Stretch1310 - 1320FT-IR (Strong)
C-O-C Asymmetric Stretch1250 - 1290FT-IR
SO₂ Symmetric Stretch1140 - 1155FT-IR (Strong), Raman (Strong)
C-O-C Symmetric Stretch1020 - 1060FT-IR
S-N Stretch890 - 920FT-IR

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the electronic structure and photophysical properties of this compound. These properties are dictated by the arrangement of electrons in molecular orbitals and the transitions between them upon absorption of light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The presence of two electron-donating methoxy groups and two electron-withdrawing sulfonamide groups on the aromatic ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

While many simple sulfonamides are not strongly fluorescent, derivatization or specific substitution patterns can lead to molecules with significant quantum yields. nih.gov Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The technique is highly sensitive to the molecule's local environment. For instance, fluorescent probes are used to study the binding of sulfonamides to macromolecules, where changes in fluorescence intensity or emission wavelength can provide information on binding constants and mechanisms. nih.gov The photophysical properties of derivatives, such as those incorporating naphthalimide fluorophores, have been synthesized and studied, demonstrating that the sulfonamide moiety can be part of a larger, highly fluorescent system. mdpi.com Studies on related aromatic systems show that preventing molecular aggregation is key to maintaining strong fluorescence in the solid state. nih.gov

Table 5: Predicted Electronic Spectroscopy Properties for this compound.
PropertyPredicted Value/RangeInformation Gained
Absorption Maxima (λ_max)~270 - 290 nmEnergy of the primary π→π* electronic transition.
Molar Absorptivity (ε)1,000 - 10,000 M⁻¹cm⁻¹Probability of the electronic transition.
Emission Maxima (λ_em)Dependent on derivative; typically >300 nmEnergy of the emitted photon from the excited state.
Fluorescence Quantum Yield (Φ_F)Low for the parent compoundEfficiency of the fluorescence process.
Stokes ShiftVariableDifference in energy between absorption and emission maxima.

Theoretical and Computational Chemistry of 4,6 Dimethoxy 1,3 Benzenedisulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 4,6-Dimethoxy-1,3-benzenedisulfonamide, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity. Typically, a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) is employed for such studies. researchgate.net

These calculations would begin with the optimization of the molecule's geometric structure to find its most stable conformation. From the optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides information about the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This table presents hypothetical data to illustrate the expected outcomes of an FMO analysis. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. researchgate.net For this compound, NBO analysis would reveal the nature of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from donor to acceptor orbitals.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (C-C)> 5.0
LP (N)σ* (S-O)> 2.0
π (C-C)π* (C-C)> 20.0

This table contains hypothetical data representing potential NBO analysis findings. The actual stabilization energies would be determined through specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for exploring its conformational landscape, identifying the most stable conformers, and understanding how the molecule interacts with different solvents.

By simulating the molecule's behavior in an explicit solvent environment, researchers can gain insights into solvation effects, which are crucial for predicting its behavior in solution-phase applications.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for various reaction pathways. For this compound, this would be particularly useful for predicting its reactivity in synthetic transformations or its metabolic fate.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or in this context, non-biological properties. For this compound, QSPR models could be developed to predict properties such as catalytic efficiency or binding affinity to inorganic substrates.

These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship between these descriptors and the property of interest.

Applications of 4,6 Dimethoxy 1,3 Benzenedisulfonamide in Catalysis and Materials Science

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

There is no available scientific literature to suggest that 4,6-Dimethoxy-1,3-benzenedisulfonamide has been utilized as a ligand in coordination chemistry or in the construction of Metal-Organic Frameworks (MOFs).

Design of Novel Ligand Systems Based on this compound

Synthesis and Characterization of Metal Complexes and Coordination Polymers

There are no published studies on the synthesis and characterization of metal complexes or coordination polymers involving this compound as a ligand.

Applications in Supramolecular Chemistry and Self-Assembly

No studies were found that investigate the use of this compound in the fields of supramolecular chemistry or self-assembly.

Integration into Advanced Functional Materials (e.g., sensors, smart materials, polymers)

There is a notable absence of specific research detailing the integration of this compound into sensors, smart materials, or polymers. However, the broader class of sulfonamide-containing molecules has been explored for such applications, offering a speculative glimpse into the potential roles of this specific compound.

The sulfonamide group is a known hydrogen bond donor and can participate in the formation of ordered supramolecular structures. This characteristic is fundamental to the design of certain sensors and smart materials that rely on molecular recognition and self-assembly. For instance, carbazole (B46965) sulfonamide-based macrocycles have been synthesized and demonstrated selective binding of fluoride (B91410) ions, a principle that underpins the development of chemical sensors. nih.gov The ability of these macrocycles to pre-organize recognition sites is crucial for achieving high selectivity. nih.gov

In the context of polymers, research has been conducted on the synthesis of new polymers derived from related aromatic diamines, such as 3,3'-dimethoxybiphenyl-4,4'-diamine. These polymers, and their nanocomposites, are investigated for a variety of applications, including as building blocks for functionalized materials. While not directly involving this compound, these studies highlight the utility of methoxy-substituted aromatic compounds in polymer chemistry. The resulting polymers can be blended with other materials like polyvinyl alcohol or chitosan (B1678972) to create new materials with specific properties.

The development of smart materials often involves the incorporation of molecules that respond to external stimuli such as light, temperature, or pH. While no specific examples feature this compound, the adaptable electronic nature of the substituted benzene (B151609) ring could theoretically be exploited in the design of chromic or other responsive materials.

Role as a Synthetic Building Block for Non-Pharmaceutical Advanced Chemical Structures

The utility of sulfonamides as key components in the synthesis of complex chemical structures, particularly macrocycles, is well-established. york.ac.uk Macrocycles are large ring-shaped molecules that have found applications ranging from drug discovery to nanomaterials. uni-kiel.de The synthesis of these structures often presents significant challenges, and the development of efficient synthetic methods is an active area of research. york.ac.uk

Recent advancements have demonstrated that sulfonamide groups can be incorporated into macrocycles through novel ring expansion reactions, making the synthesis of macrocyclic sulfonamides more accessible. york.ac.uk These methods often employ cascade reactions, which combine multiple steps into a single operation, enhancing synthetic efficiency. york.ac.uk

The general structure of this compound, with its two reactive sulfonamide groups, makes it a potential candidate for use as a building block in the construction of larger, more complex molecules. These sulfonamide groups can react with various linkers to form macrocyclic structures. For example, carbazole-1,8-disulfonyl chloride has been condensed with diamines to create macrocyclic anion receptors. nih.gov This suggests that this compound could similarly be employed in the synthesis of novel macrocycles with potential applications in host-guest chemistry or materials science.

While specific examples of non-pharmaceutical advanced chemical structures derived from this compound are not prevalent in the literature, the fundamental reactivity of the sulfonamide group points towards its potential in this area. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for constructing complex molecular architectures, including macrocycles, and has been used to incorporate polar, function-rich 1,2,3-triazole moieties into these structures. researchgate.net This type of chemistry could potentially be adapted for use with building blocks like this compound.

Emerging Research Frontiers and Future Prospects for 4,6 Dimethoxy 1,3 Benzenedisulfonamide

Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms and high-throughput experimentation (HTE) have become pivotal in accelerating the discovery and optimization of new molecules and reactions. These technologies utilize robotics and advanced data processing to perform a large number of experiments in parallel, significantly reducing the time and resources required for research and development. This approach allows for the rapid screening of reaction conditions, catalysts, and substrates to identify optimal synthetic routes.

For the broader class of sulfonamides, automated flow synthesis has been demonstrated as an effective method for creating libraries of compounds for drug discovery and materials science. These systems offer precise control over reaction parameters, improved safety for handling reactive intermediates, and enhanced scalability.

However, a review of current scientific literature and patent databases reveals no specific studies applying automated synthesis or high-throughput experimentation directly to the production or derivatization of 4,6-Dimethoxy-1,3-benzenedisulfonamide. The potential for these techniques to be applied to this compound remains an unexplored area of research.

Computational Design of Next-Generation Functional Materials

Computational chemistry and materials science provide powerful tools for predicting the properties of molecules and materials before they are synthesized. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations allow researchers to model the electronic structure, reactivity, and physical properties of compounds. This in silico approach can guide the design of new functional materials with tailored optical, electronic, or mechanical properties.

For other sulfonamide derivatives, computational docking studies have been employed to predict their binding affinity to biological targets, aiding in the design of new therapeutic agents. Similarly, computational methods could, in theory, be used to predict how the structural features of this compound, such as its methoxy (B1213986) and sulfonamide groups, might influence its self-assembly properties or its performance in advanced materials like polymers or metal-organic frameworks.

Despite the potential, there is no specific published research detailing the use of computational design to develop next-generation functional materials based on the this compound scaffold.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials

The development of advanced materials is an inherently interdisciplinary field, combining the principles of synthetic chemistry with physics, engineering, and materials science. Benzenedisulfonamide scaffolds are of interest in materials science due to their rigid aromatic core and the hydrogen-bonding capabilities of the sulfonamide groups, which can direct the formation of ordered supramolecular structures. For instance, derivatives of this scaffold could potentially be explored as building blocks for porous materials, liquid crystals, or functional polymers.

Research on structurally related compounds, such as N,N'-diallyl-4,6-dimethoxybenzene-1,3-disulfonamide, hints at the exploration of this chemical family in materials science. ontosight.ai The allyl groups on this derivative provide a site for polymerization, suggesting its potential use as a monomer.

Nevertheless, specific interdisciplinary research focusing on the synthesis of this compound and its incorporation into advanced materials is not documented in the available literature. This represents a gap in the current body of scientific knowledge.

Sustainability Aspects and Lifecycle Assessment in Research on this compound

Modern chemical research places a strong emphasis on sustainability, incorporating green chemistry principles and lifecycle assessment (LCA) to minimize the environmental impact of chemical processes. LCA is a comprehensive methodology used to evaluate the environmental burdens associated with a product's entire lifecycle, from raw material extraction to disposal or recycling. ontosight.ainih.govnih.gov For fine chemicals and pharmaceuticals, this includes analyzing the energy consumption, solvent use, and waste generation of the synthetic process. ontosight.ainih.govnih.govontosight.ai

Recent studies on sulfonamide synthesis have focused on developing more sustainable methods, such as using water as a solvent, employing mechanochemistry to reduce solvent use, or utilizing more environmentally benign reagents. These approaches aim to improve the efficiency and reduce the E-factor (Environmental factor) of the synthesis.

There are currently no published lifecycle assessments or specific sustainability studies for the production of this compound. Applying green chemistry metrics and LCA to its synthesis would be a valuable future endeavor to ensure its production aligns with modern environmental standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.